molecular formula C18H19N3OS B2916596 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 445384-27-0

6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2916596
CAS No.: 445384-27-0
M. Wt: 325.43
InChI Key: PVINTFPXPQAQMT-UHFFFAOYSA-N
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Description

6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with the molecular formula C18H19N3OS. It is known for its unique structure, which includes a naphthyridine core, a phenoxyethyl group, and a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
  • 6-methyl-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, this compound stands out due to its unique naphthyridine core and the specific arrangement of functional groups.

Properties

IUPAC Name

6-methyl-2-(2-phenoxyethylsulfanyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-21-8-7-17-15(13-21)11-14(12-19)18(20-17)23-10-9-22-16-5-3-2-4-6-16/h2-6,11H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVINTFPXPQAQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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